[(3-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
[(3-Chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic organic compound featuring a carbamate group linked to a 3-chlorophenyl moiety and a methyl ester of 3,4,5-trimethoxybenzoic acid. The 3-chlorophenyl group introduces steric and electronic effects, which may influence binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6/c1-23-14-7-11(8-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-6-4-5-12(19)9-13/h4-9H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJGZFNSUHXFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(3-chloroanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Esterification of 3,4,5-Trimethoxybenzoic Acid
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Reagents and Conditions :
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3,4,5-Trimethoxybenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
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The acyl chloride reacts with [(3-chlorophenyl)carbamoyl]methanol in the presence of a base (e.g., pyridine) to form the target ester.
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| Step | Reagents/Conditions | Reaction Time | Yield (%) |
|---|---|---|---|
| 1 | SOCl₂, reflux | 2–3 hours | 80–90 |
| 2 | Methanol derivative, pyridine, RT | 1 hour | 85–95 |
Carbamate Formation
The [(3-chlorophenyl)carbamoyl]methanol intermediate is synthesized via:
Hydrolytic Stability
The ester bond in the compound undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis :
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Yields 3,4,5-trimethoxybenzoic acid and [(3-chlorophenyl)carbamoyl]methanol.
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Conditions : 1M HCl, 60°C, 4 hours.
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Basic Hydrolysis :
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Produces sodium 3,4,5-trimethoxybenzoate and the corresponding alcohol.
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Conditions : 1M NaOH, RT, 2 hours.
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Reactivity in Nucleophilic Substitutions
The carbamate group participates in nucleophilic reactions:
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Aminolysis :
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Methylamine | N-Methyl-3-chlorophenylurea | 78 |
Thermal and Photochemical Stability
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Thermal Decomposition :
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Photolysis :
Catalytic Reactions
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Hydrogenation :
Biological Activity and Derivatization
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The compound’s carbamate moiety shows potential as a prodrug, hydrolyzing in vivo to release bioactive 3,4,5-trimethoxybenzoic acid .
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Derivatives with modified methoxy groups (e.g., ethoxy) exhibit enhanced lipophilicity and membrane permeability .
Table 2: Hydrolysis Kinetics
| Condition | Half-Life (h) | Products Formed |
|---|---|---|
| 1M HCl, 60°C | 2.5 | 3,4,5-Trimethoxybenzoic acid |
| 1M NaOH, RT | 1.2 | Sodium 3,4,5-trimethoxybenzoate |
Critical Analysis of Research Findings
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Regioselectivity : The electron-donating methoxy groups on the benzene ring stabilize the acyl chloride intermediate, enhancing reactivity in esterification.
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Green Chemistry : Neat reaction conditions (solvent-free) for carbamate formation improve atom economy and reduce waste .
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Stability Trade-offs : While the compound is stable under physiological pH, its rapid hydrolysis in basic environments limits shelf-life .
Scientific Research Applications
The compound [(3-chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.
Molecular Formula
- Molecular Formula : C21H21ClN2O4
- Molecular Weight : 400.9 g/mol
Structural Characteristics
The compound features a chlorophenyl group, a carbamoyl moiety, and a trimethoxybenzoate structure, which contributes to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structural components may facilitate interactions with various biological pathways, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research indicates that derivatives of carbamate compounds exhibit cytotoxic effects against cancer cell lines. This compound could be evaluated for similar properties.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Agricultural Chemistry
Compounds like this compound may also serve as agrochemicals due to their ability to inhibit specific enzymes in pests or pathogens.
Data Table: Potential Agricultural Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Pest Control | Inhibition of key metabolic enzymes | Reduced pest populations |
| Plant Growth Regulator | Modulation of plant hormone pathways | Enhanced growth and yield |
Biochemical Research
This compound may be utilized in biochemical assays to study enzyme interactions or receptor binding due to its unique structural properties.
Experimental Insights
- Enzyme Inhibition Studies : Initial experiments could focus on how the compound affects enzyme kinetics in vitro.
- Binding Affinity Assays : Investigating the interaction between this compound and specific receptors can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of [(3-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors. The aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with three classes of analogues: carbamates, benzoate esters, and hydrazone derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
- Carbamate vs. Hydrazone : The hydrazone derivative () replaces the carbamate group with a hydrazone linkage, which may alter reactivity (e.g., susceptibility to hydrolysis) and biological targeting .
- Trimethoxybenzoate Role : Shared with Methyl 3,4,5-trimethoxybenzoate, this group likely contributes to π-π stacking interactions in molecular binding, a feature critical in enzyme inhibition .
Research Findings and Implications
- Toxicity Considerations : Chlorinated aromatics (e.g., 3-chlorophenyl) may raise toxicity concerns compared to hydroxylated analogues, necessitating further ecotoxicological studies .
- Synthetic Accessibility : The target compound’s synthesis likely follows carbamate coupling protocols, similar to Methyl (3-hydroxyphenyl)-carbamate, but with additional steps to introduce the trimethoxybenzoate group .
Biological Activity
The compound [(3-chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C16H18ClN1O5
Molecular Weight : 353.77 g/mol
CAS Number : Not specified in the search results.
The compound features a 3-chlorophenyl group attached to a carbamate moiety, linked to a 3,4,5-trimethoxybenzoate structure. This unique configuration is thought to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3,4,5-trimethoxybenzoate derivatives. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines:
- MGC-803 (human gastric cancer)
- MCF-7 (human breast cancer)
- HepG-2 (human hepatoma)
- MFC (mouse gastric cancer)
In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 20.47 μM to 43.42 μM , indicating potent cytotoxic effects against these cell lines .
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells in a dose-dependent manner.
- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells .
- Histone Deacetylase Inhibition : Some studies suggest that derivatives may act as histone deacetylase inhibitors, which play a crucial role in cancer cell growth regulation .
Study 1: Antiproliferative Effects
A study synthesized a series of derivatives and tested their antiproliferative effects on several cancer cell lines. The results indicated that specific compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
Study 2: In Vivo Efficacy
In vivo experiments using mouse models demonstrated that selected compounds significantly suppressed tumor growth compared to standard treatments like 5-FU (fluorouracil). This suggests a promising therapeutic potential for these compounds in clinical applications .
Comparative Analysis of Related Compounds
To provide context for the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Apoptosis induction, cell cycle arrest |
| 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate | 1.2–2.4 | Histone deacetylase inhibition |
| Benzimidazole derivatives | 20.47–43.42 | Apoptosis induction |
Q & A
Basic: What are the recommended synthetic routes for [(3-chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves esterification between 3,4,5-trimethoxybenzoic acid and a chlorophenyl carbamate derivative. Key steps include:
- Step 1: Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate active ester .
- Step 2: Reaction with (3-chlorophenyl)carbamoylmethanol under anhydrous conditions (e.g., dry DMF or THF) at 40–60°C for 6–12 hours .
- Optimization:
- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Solvents: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- 1H/13C NMR: Confirm methoxy (δ 3.8–4.0 ppm for OCH3), aromatic protons (δ 6.5–7.5 ppm for chlorophenyl), and ester carbonyl (δ 165–170 ppm in 13C) .
- FT-IR: Identify ester C=O (∼1720 cm⁻¹) and carbamate N-H (∼3350 cm⁻¹) stretches .
- HRMS (High-Resolution Mass Spectrometry): Validate molecular formula (e.g., C18H17ClNO6 requires m/z 378.0849 [M+H]+) .
Advanced: How does the substitution pattern on the phenyl ring influence biological activity, and what methods analyze structure-activity relationships (SAR)?
Answer:
- Substitution Effects:
- Chloro at 3-position enhances lipophilicity and target binding compared to methoxy or methyl groups .
- Trimethoxybenzoate moiety improves membrane permeability due to increased logP .
- SAR Methods:
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar benzoate derivatives?
Answer:
- Data Normalization: Account for variations in assay conditions (e.g., cell line, incubation time) by standardizing protocols .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers in published IC50 values .
- Mechanistic Studies: Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding affinities .
Basic: What are the key stability considerations for this compound under different storage conditions?
Answer:
- Hydrolysis: The ester bond is prone to degradation in aqueous buffers (pH < 5 or > 8). Store in anhydrous DMSO at -20°C .
- Light Sensitivity: Protect from UV exposure due to aromatic chloro groups; use amber vials .
- Thermal Stability: TGA (Thermogravimetric Analysis) shows decomposition above 150°C; avoid prolonged heating .
Advanced: How can computational chemistry predict interaction mechanisms with enzyme targets?
Answer:
- Docking Simulations: Use AutoDock Vina to model binding to enzymes like COX-2 or HDACs. Focus on interactions between the chlorophenyl group and hydrophobic pockets .
- MD (Molecular Dynamics) Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds .
- DFT (Density Functional Theory): Calculate electrostatic potential maps to predict nucleophilic attack sites on the carbamate .
Basic: What in vitro assays evaluate the biological activity of trimethoxybenzoate derivatives?
Answer:
- Antiproliferative Assays: MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition: Fluorometric assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
- Antioxidant Activity: DPPH radical scavenging assays; compare % inhibition to ascorbic acid controls .
Advanced: What experimental designs investigate metabolic pathways in hepatic microsomes?
Answer:
- Phase I Metabolism: Incubate with rat liver microsomes + NADPH. Monitor metabolites via LC-MS/MS at 0, 15, 30, 60 minutes .
- CYP450 Inhibition: Use fluorescent substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive/non-competitive inhibition .
- Metabolite ID: High-resolution MS/MS fragmentation (e.g., oxidation at methoxy groups) .
Basic: How do methoxy groups influence physicochemical properties?
Answer:
- Lipophilicity: Methoxy groups increase logP (e.g., logP = 2.8 vs. 1.5 for non-methoxy analogs), enhancing blood-brain barrier penetration .
- Solubility: Reduced aqueous solubility (∼0.1 mg/mL) necessitates formulation with cyclodextrins or liposomes .
- Crystallinity: Methoxy symmetry facilitates crystallization; single-crystal XRD confirms planar aromatic stacking .
Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
